

Pharmacokinetic Analysis of Salirasib: Application Notes and Protocols for Researchers

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Compound Focus: Salirasib

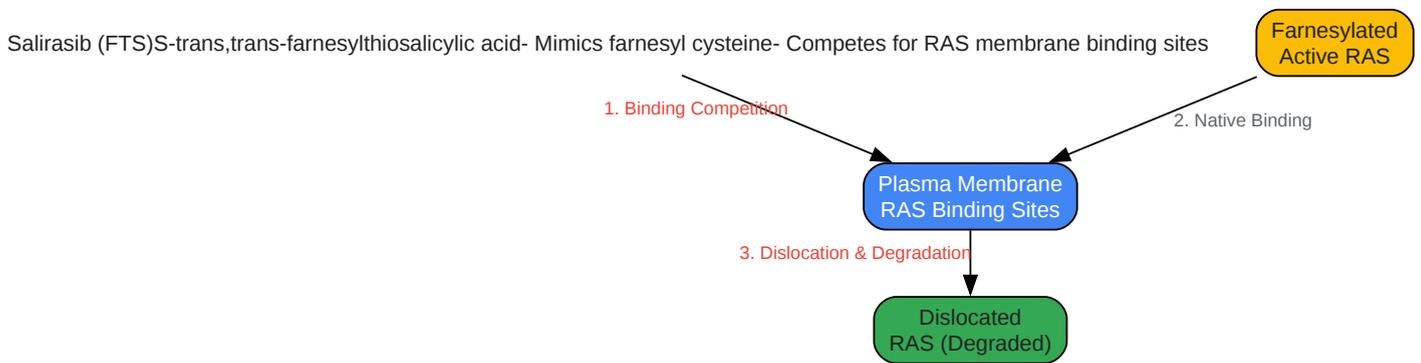
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Introduction and Mechanism of Action

Salirasib (*S-trans,trans*-farnesylthiosalicylic acid) is an oral RAS inhibitor that represents a novel approach in targeting cancers driven by RAS mutations. Its mechanism of action is distinct from farnesyl transferase inhibitors (FTIs). **Salirasib** functions as a **competitive dislocator of RAS proteins** from the cell membrane; it mimics the C-terminal farnesylcysteine common to all RAS isoforms, thereby competing with active, farnesylated RAS for binding sites on the plasma membrane. This competition leads to the dislocation of active RAS from the membrane and its subsequent degradation in the cytoplasm, effectively blocking the aberrant RAS signaling that drives tumor growth in a wide range of cancers, including pancreatic and colorectal cancer [1] [2]. The following diagram illustrates this mechanism and the core structure of **Salirasib**.



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*Diagram 1: Mechanism of Action of **Salirasib** (FTS). FTS competes with farnesylated RAS proteins for membrane binding sites, leading to RAS dislocation and degradation.*

Clinical Trial Design and Patient Selection

The foundational PK data for **Salirasib** was derived from a phase I, multiple-ascending-dose clinical trial conducted in Japanese patients with relapsed or refractory solid tumors [1] [3]. The primary objectives of this trial were to investigate the safety, tolerability, and pharmacokinetics of **Salirasib**, with an exploratory analysis of its efficacy.

Key Patient Inclusion and Exclusion Criteria

To ensure patient safety and the integrity of the PK analysis, participants were selected based on stringent criteria [1] [3]:

- **Inclusion Criteria:** Patients aged ≥ 20 years with histologically confirmed relapsed/refractory solid tumors who did not respond to standard therapies. Adequate organ function was required, defined as:
 - Creatinine ≤ 1.5 times Upper Limit of Normal (ULN)
 - Total bilirubin ≤ 2.0 mg/dL
 - Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) ≤ 3 times ULN
 - Hemoglobin ≥ 9.0 g/dL, Platelets $\geq 100 \times 10^9/L$, Neutrophils $\geq 1.5 \times 10^9/L$

- **Exclusion Criteria:** Patients were excluded for uncontrolled severe concurrent illnesses, symptomatic brain metastases, renal/hepatic failure, uncontrolled diabetes, gastrointestinal conditions affecting drug absorption, or active infections like HIV and Hepatitis B/C.

Dosing Regimen and Study Design

The trial employed a 28-day cycle with a standard "3+3" **dose escalation design** [1]. **Salirasib** was administered orally twice daily after meals from **Days 1 to 21**, followed by a 7-day treatment-free period. Dosing cohorts were evaluated at 100, 200, 400, 600, 800, and 1000 mg, twice daily. On Day 1 of the first cycle, patients received only the morning dose to facilitate single-dose PK analysis. Patients with stable disease or better were permitted to repeat the treatment cycle [1].

Pharmacokinetic Sample Collection and Processing

A rigorous sampling schedule was implemented to characterize the PK profile of **Salirasib** comprehensively [1].

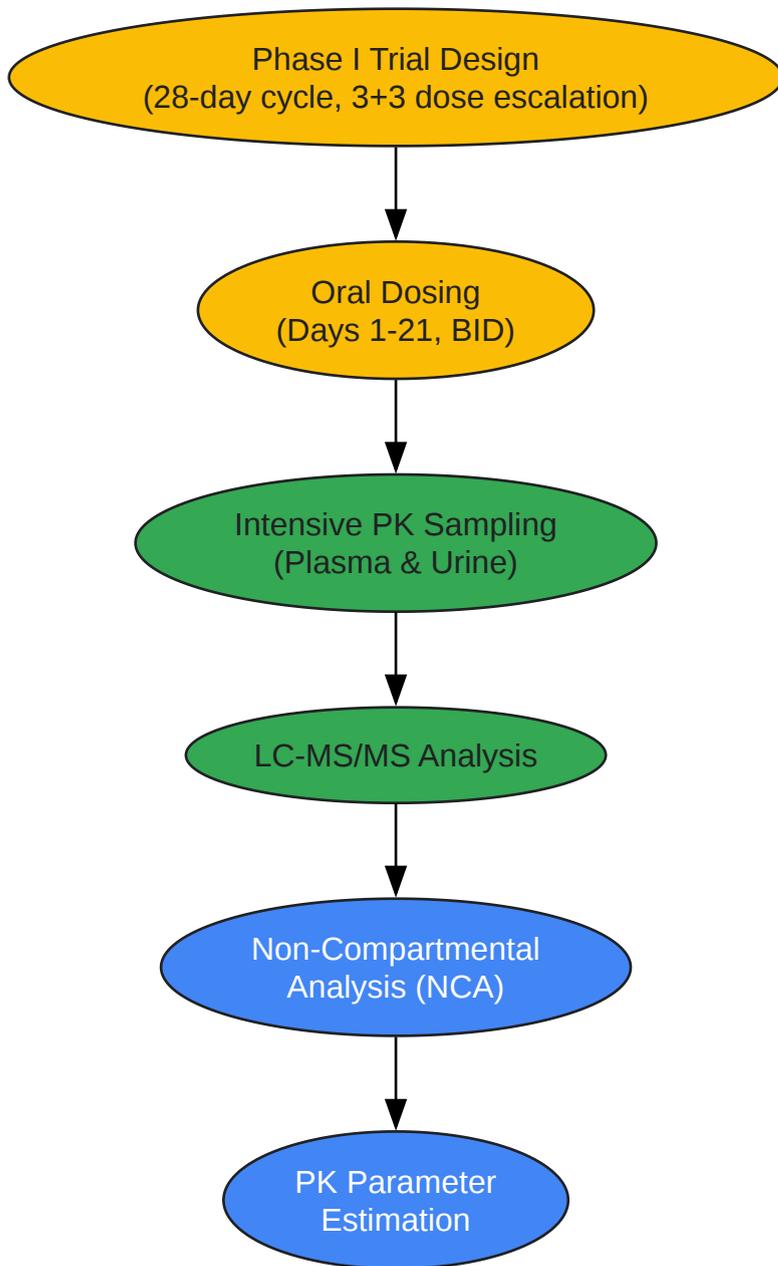
Blood Sample Collection:

- **Day 1 (single dose):** Blood was collected at 10 time points: pre-dose and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-morning dose.
- **Days 4, 7, and 14:** Trough samples were collected once.
- **Day 21 (steady state):** Blood was collected at 9 time points: pre-morning dose and at 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours post-dose (before the evening dose).

Urine Sample Collection (Day 1): For patients receiving 200, 600, or 1000 mg, urine was collected over intervals of 0–6, 6–12, and 12–24 hours post-dose [1].

Bioanalytical Method: The concentrations of **Salirasib** in plasma and urine were determined using **liquid chromatography–tandem mass spectrometry (LC-MS/MS)**, a highly sensitive and specific method, with analyses performed by LSI Medience Corporation (Tokyo, Japan) [1].

The overall workflow of the clinical trial and PK analysis is summarized below.



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Diagram 2: Pharmacokinetic Analysis Workflow for **Salirasib**. BID: twice daily; NCA: Non-Compartmental Analysis.

Data Analysis and Key Pharmacokinetic Parameters

The PK parameters for **Salirasib** were calculated using non-compartmental analysis, which is standard for early-phase clinical trials. The key parameters derived from this analysis are summarized in the table below. These parameters are critical for understanding the drug's behavior in the body, including its exposure (AUC and C_{max}), time-related metrics (T_{max} and $T_{1/2}$), and accumulation potential [1] [4].

Table 1: Key Pharmacokinetic Parameters and Their Definitions in **Salirasib** Analysis

PK Parameter	Definition	Pharmacokinetic Insight
AUC_{0-inf}	Area under the concentration-time curve from zero to infinity.	Total drug exposure after a single dose.
$AUC_{0-tlast}$	Area under the curve from zero to the last measurable concentration.	Measured exposure, used if extrapolation of AUC_{0-inf} is unreliable.
C_{max}	Maximum observed plasma concentration.	Peak systemic exposure.
T_{max}	Time to reach C_{max} .	Absorption rate indicator.
$T_{1/2}$	Apparent terminal elimination half-life.	Time for plasma concentration to reduce by 50%.
Accumulation Ratio	Ratio of AUC at steady state to AUC after a single dose.	Degree of drug accumulation with repeated dosing.

The trial established that **Salirasib**'s exposure increased with the dose, with C_{max} and AUC_{0-inf} reaching their maximum at the 800 mg twice-daily dose level. No further significant increase was observed at the 1000 mg dose, suggesting potential saturation of absorption. The maximum tolerated dose (MTD) was not reached, as no dose-limiting toxicities (DLTs) were observed in any cohort. Based on the PK and safety profile, the 800 mg twice-daily dose was recommended for phase II trials [1].

Safety and Efficacy Monitoring Protocol

While the primary focus was PK, the trial protocol included comprehensive safety and efficacy assessments.

- **Safety Monitoring:** Adverse events (AEs) were monitored throughout the trial and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE v4.0). The most frequently observed AEs were **gastrointestinal disturbances**, including diarrhea, abdominal pain, and nausea. No AEs led to study discontinuation, confirming the drug's tolerability [1] [3].
- **Efficacy Evaluation:** In an exploratory analysis, diagnostic imaging (CT, MRI, FDG-PET) was used to assess tumor response based on the Response Evaluation Criteria in Solid Tumors (RECIST) guideline. Although the number of patients with KRAS mutations was small (n=4), those individuals showed a remarkably long **median progression-free survival of 227 days (range: 79–373 days)**, warranting further investigation [1].

Conclusions and Applications

The application notes detailed above provide a robust framework for the pharmacokinetic analysis of **Salirasib** in clinical trials. The methods demonstrate that **Salirasib** exhibits a predictable PK profile with good tolerability in the dose range studied. The **LC-MS/MS bioanalytical method**, coupled with intensive sampling and non-compartmental analysis, proved effective in characterizing the drug's disposition. The promising efficacy signals in KRAS-mutant patients highlight the importance of these PK/PD relationships in future drug development efforts for this challenging target. Researchers can adapt this validated protocol for subsequent studies investigating **Salirasib**, either as a monotherapy or in combination regimens.

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3. An early clinical trial of Salirasib, an oral RAS inhibitor, in Japanese patients with relapsed/refractory solid tumors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

4. Table 13, Summary Statistics of Pharmacokinetic Parameters [ncbi.nlm.nih.gov]

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